molecular formula C22H21N3O2S B2963611 N-benzyl-2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide CAS No. 684238-07-1

N-benzyl-2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide

Cat. No.: B2963611
CAS No.: 684238-07-1
M. Wt: 391.49
InChI Key: GIAXRDCCSHGBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydropyridinone core substituted with a cyano group at position 3, an o-tolyl (2-methylphenyl) group at position 4, and a thioacetamide side chain at position 2.

Properties

IUPAC Name

N-benzyl-2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-15-7-5-6-10-17(15)18-11-20(26)25-22(19(18)12-23)28-14-21(27)24-13-16-8-3-2-4-9-16/h2-10,18H,11,13-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAXRDCCSHGBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide typically involves several steps:

  • Formation of the Pyridine Ring: The initial step often involves the formation of the 1,4,5,6-tetrahydropyridine ring. This is achieved through a multi-component reaction involving a primary amine, a ketone, and a suitable aldehyde.

  • Introduction of the Cyano Group: A cyanation reaction introduces the cyano group at the 3-position of the pyridine ring. This is typically done using a suitable cyanating agent under basic conditions.

  • Acylation Reaction: The benzyl group is introduced through an acylation reaction involving benzyl chloride and a suitable base.

  • Thioether Formation: The final step involves the formation of the thioether linkage between the pyridine ring and the acetamide group. This is typically achieved through a nucleophilic substitution reaction with a thiol reagent.

Industrial Production Methods: Large-scale industrial production involves optimizing these synthetic routes to achieve high yields and purity. This often requires carefully controlled reaction conditions, the use of catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound undergoes oxidation reactions, particularly at the sulfur and aromatic components. Common oxidizing agents include hydrogen peroxide and permanganate.

  • Reduction: Reduction reactions often target the cyano and ketone groups, reducing them to amines and alcohols, respectively. Common reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: Various substitution reactions can occur, especially at the benzyl and aromatic rings. Electrophilic substitution with halogenating agents or nucleophilic substitution with thiolates are common.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride

  • Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), thiolates

Major Products:

  • Oxidation Products: Sulfoxides, sulfones

  • Reduction Products: Amines, alcohols

  • Substitution Products: Halogenated aromatics, thiolated compounds

Scientific Research Applications

The compound has garnered attention in various scientific fields:

Chemistry:

  • Catalysis: It serves as a ligand in transition metal-catalyzed reactions, enhancing reaction rates and selectivities.

  • Materials Science: Used in the synthesis of novel polymers and materials with unique electronic properties.

Biology and Medicine:

  • Pharmaceutical Research: Studied for its potential as a pharmacophore in drug development, particularly for neurodegenerative and inflammatory diseases.

  • Biological Probes: Employed in the design of fluorescent probes for cellular imaging and diagnostics.

Industry:

  • Agriculture: Investigated as a component in agrochemicals for pest control.

  • Dyes and Pigments: Utilized in the synthesis of high-performance dyes and pigments.

Mechanism of Action

The compound's mechanism of action is multi-faceted, involving several molecular targets and pathways:

Molecular Targets:

  • Enzymes: Inhibits specific enzymes involved in disease pathways, such as kinases and proteases.

  • Receptors: Binds to neurotransmitter receptors, modulating their activity.

Pathways Involved:

  • Signal Transduction: Modulates key signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.

  • Gene Expression: Influences the expression of genes involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Research Findings and Gaps

  • Structure-Activity Relationships (SAR) : The p-tolyl substituent (375835-43-1) may enhance metabolic stability compared to o-tolyl due to steric effects, but experimental validation is lacking.
  • Synthetic Challenges : N-benzyl derivatives (target compound) may exhibit lower solubility than thiazol-2-yl analogs (375835-43-1), complicating formulation .

Biological Activity

N-benzyl-2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzyl group ,
  • A thioether linkage ,
  • A cyano group ,
  • A tetrahydropyridine ring .

This combination contributes to its reactivity and interaction with biological targets, making it a subject of pharmacological interest.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Antitumor Activity :
    • Research indicates that derivatives of this compound exhibit significant antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines with IC50 values indicating effective concentrations for inhibiting cell proliferation .
  • Neuroprotective Effects :
    • Compounds similar to this one have shown potential in protecting neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant in models of neurodegenerative diseases .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been noted to inhibit RET kinase activity, which is crucial in certain tumorigenic processes .

Case Study 1: Antitumor Effects

A study conducted on a series of compounds related to this compound revealed promising results:

  • Cell Lines Tested : HCC827 and NCI-H358.
  • Findings : The compound demonstrated IC50 values of 6.26 µM and 6.48 µM respectively in 2D culture assays, indicating strong antitumor activity compared to controls .

Case Study 2: Neuroprotective Properties

A separate investigation focused on the neuroprotective capabilities of similar thioether compounds:

  • Methodology : In vitro models of ischemia/reperfusion injury were employed.
  • Results : Compounds exhibited significant attenuation of neuronal injury and demonstrated antioxidant properties by scavenging reactive oxygen species (ROS) .

Data Tables

Biological ActivityCell Line/TestIC50 Value (µM)Reference
AntitumorHCC8276.26
AntitumorNCI-H3586.48
NeuroprotectionNeuronal CellsN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.